

# Combining DREADD Agonist C21 with Electrophysiology: Application Notes and Protocols

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## Compound of Interest

Compound Name: DREADD agonist 21

Cat. No.: B1670941

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This document provides detailed application notes and protocols for the combined use of the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist, Compound 21 (C21), with electrophysiological techniques. C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs, offering an alternative to Clozapine-N-Oxide (CNO) for in vivo studies where metabolic conversion of CNO to clozapine is a concern.<sup>[1][2][3]</sup> This guide is intended to assist researchers in designing and executing experiments to modulate neuronal activity with chemogenetics and record the resulting electrical signals.

## Introduction to DREADD Technology with C21

DREADDs are genetically modified G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be selectively activated by synthetic small molecules.<sup>[3][4]</sup> The most commonly used DREADDs are derived from human muscarinic receptors. C21 (11-(1-piperaziny)-5H-dibenzo[b,e]diazepine) has emerged as a valuable tool due to its favorable pharmacokinetic properties, including excellent bioavailability and brain penetrability.

Activation of the Gq-coupled hM3Dq DREADD typically leads to neuronal depolarization and increased firing rates, while activation of the Gi-coupled hM4Di DREADD results in neuronal

hyperpolarization and decreased activity. Electrophysiology, the direct measurement of electrical activity in neurons, provides a high-resolution readout of the effects of DREADD activation. This combination of techniques allows for precise, temporally controlled manipulation of specific neuronal populations and direct assessment of the functional consequences.

## Data Presentation: Quantitative Parameters for C21 Application

The following tables summarize key quantitative data for the use of C21 in both in vitro and in vivo electrophysiology experiments, compiled from various studies.

Table 1: In Vitro C21 Application Parameters

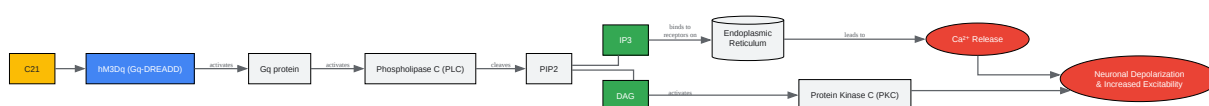
Parameter	Value	Species/Preparation	DREADD Type	Reference
Effective Concentration	1 $\mu$ M	Mouse lateral hypothalamic vGAT-expressing neurons	hM3Dq	
Bath Application Time	At least 10 minutes	Not specified	Not specified	
pEC50 (hM3Dq)	8.48 $\pm$ 0.05	CHO cells	hM3Dq	
pEC50 (hM1Dq)	Not specified	CHO cells	hM1Dq	
pEC50 (hM4Di)	Not specified	Not specified	hM4Di	
hM3Dq Ki	230 nM	HEK-293 membranes	hM3Dq	
hM4Di Ki	91 nM	HEK-293 membranes	hM4Di	

Table 2: In Vivo C21 Application Parameters

Parameter	Value	Species	DREADD Type	Route of Administration	Reference
Effective Dose	0.3 - 3 mg/kg	Mice	hM3Dq, hM4Di	Intraperitoneal (i.p.)	
Effective Dose	0.5 mg/kg	Male TH-Cre Rats	hM4Di	Intraperitoneal (i.p.)	
Dose with Off-Target Effects	1 mg/kg	Male TH-Cre Rats	N/A (control)	Intraperitoneal (i.p.)	
Dose with Off-Target Effects	0.5 - 1.0 mg/kg	Rats	N/A (control)	Intraperitoneal (i.p.)	
Time to Effect	Variable (minutes to hours)	Rodents	hM3Dq, hM4Di	Intraperitoneal (i.p.)	
Duration of Effect	Reversible, recovery observed at 240 minutes post-injection	Male TH-Cre Rats	hM4Di	Intraperitoneal (i.p.)	

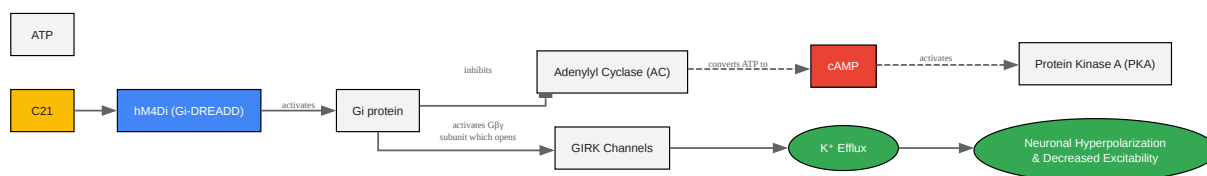
## Signaling Pathways

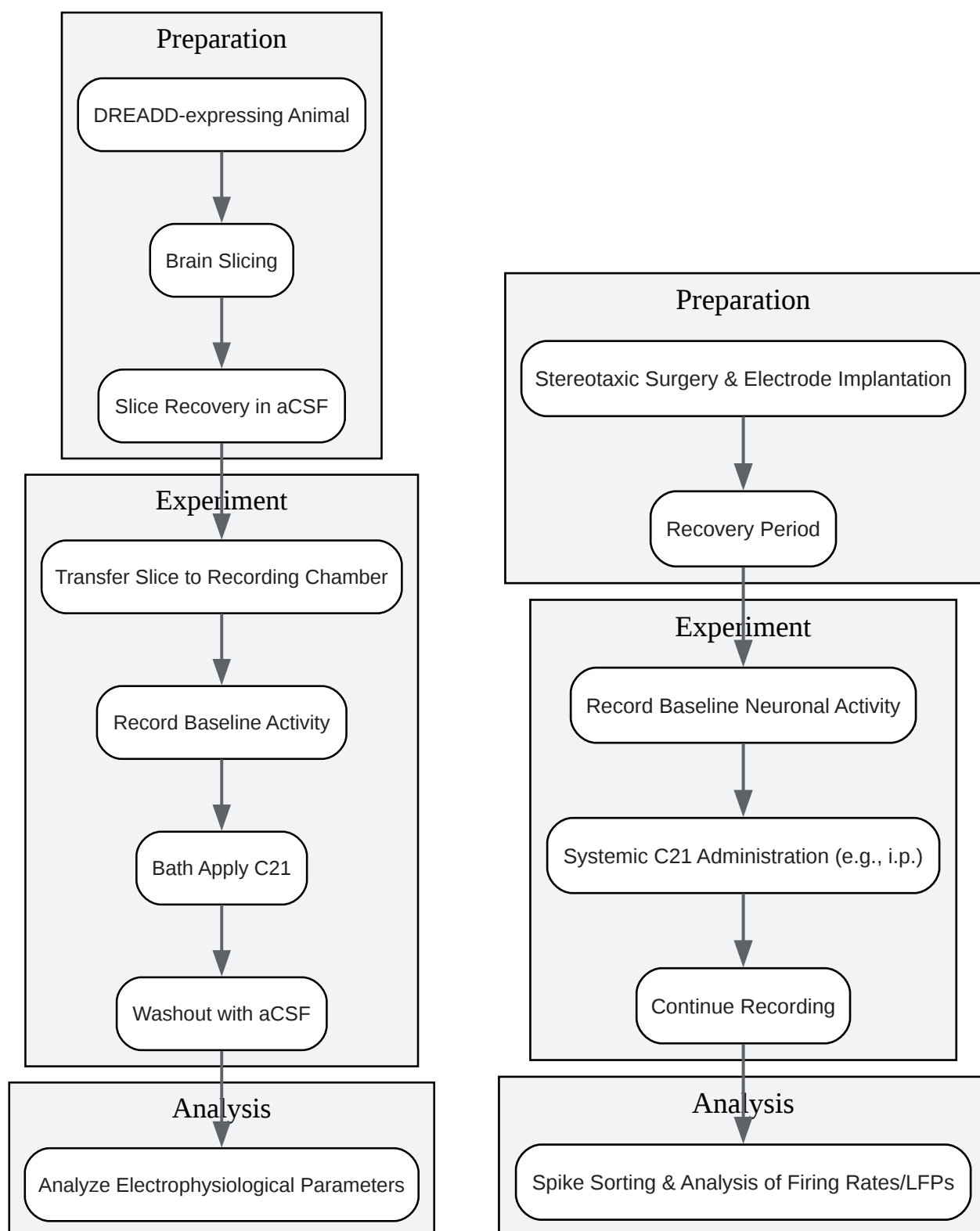
The following diagrams illustrate the canonical signaling pathways activated by C21 upon binding to hM3Dq and hM4Di DREADDs.



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Caption: C21-mediated activation of the Gq-coupled hM3Dq DREADD.





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